5-Octen-2-one, 6-methyl-

描述

Nomenclature and Chemical Synonyms

5-Octen-2-one, 6-methyl- is known by several names in scientific literature and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) naming system identifies it primarily as 6-methyloct-5-en-2-one, though it appears under various synonyms in chemical registries and literature:

| Synonym | Type |

|---|---|

| 5-Octen-2-one, 6-methyl- | Common name |

| 6-Methyloct-5-en-2-one | IUPAC name |

| Ethylheptenone | Trade name |

| 6-Ethyl-5-hepten-2-one | Alternative name |

| (E)-6-methyloct-5-en-2-one | Stereoisomer designation (E form) |

| (Z)-6-methyloct-5-en-2-one | Stereoisomer designation (Z form) |

| (5E)-6-Methyl-5-octen-2-one | Alternative stereoisomer designation |

| (5Z)-6-methyl-5-octen-2-one | Alternative stereoisomer designation |

The naming conventions reflect the structural arrangement of the molecule, with particular attention to the position of the methyl group at carbon 6 and the double bond between carbons 5 and 6.

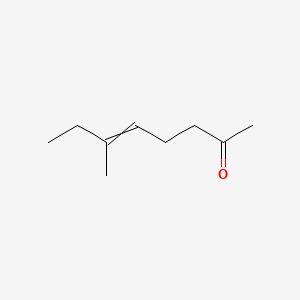

Structural Characteristics and Molecular Formula

5-Octen-2-one, 6-methyl- possesses distinct structural characteristics that define its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Structural Features | Carbon-oxygen double bond (ketone group) at position 2; Carbon-carbon double bond between positions 5 and 6; Methyl substituent at position 6 |

The compound contains a ketone functional group (carbonyl group) at position 2, creating a carbon-oxygen double bond. Additionally, it features a carbon-carbon double bond between positions 5 and 6, with a methyl substituent at position 6. This arrangement creates an unsaturated ketone structure, where the carbon-carbon double bond is separated from the carbonyl group by two carbon atoms.

The structural configuration can exist in two stereoisomeric forms - the (E)-isomer and the (Z)-isomer - depending on the spatial arrangement around the double bond. The (E)-isomer has the methyl and ethyl groups on opposite sides of the double bond, while in the (Z)-isomer, these groups are on the same side.

Historical Context and Discovery

属性

IUPAC Name |

6-methyloct-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXWRVSDVXCTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24199-46-0 | |

| Record name | 6-Methyl-5-octen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24199-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octen-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024199460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Octen-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methyloct-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HEPTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JXR26RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

"5-Octen-2-one, 6-methyl-" is a volatile organic compound with the formula . It belongs to the class of organic compounds known as ketones . A ketone is defined by a carbonyl group bonded to two carbon atoms , where neither R may be a hydrogen atom .

Production

6-methyl-2-heptanone analogues, including 6-methyl-2-heptanone and 6,10-dimethyl-2-undecanone, can be produced through a process involving the reaction of hydrogen, acetone, and an aldehyde in the presence of an aqueous alkali containing an alkaline substance and a hydrogenation catalyst .

Methods to obtain 6,10-dimethyl-5-undecen-2-one:

- Reacting 3,7-dimethyl-1-octen-3-ol and diketene in one pot, controlling the reaction temperature . An aluminum alkoxide such as aluminum isopropoxide can be added to improve the yield .

- Using an acetoacetic acid ester like methyl acetoacetate or ethyl acetoacetate in place of diketene under similar conditions .

- Heating a mixture of 3,7-dimethyl-1-octen-3-ol and an isopropenyl alkyl ether such as isopropenyl methyl ether or isopropenyl ethyl ether in the presence of an acidic catalyst such as phosphoric acid, sulfuric acid, oxalic acid, or trichloroacetic acid to effect isopropenyl etherification, followed by Claisen rearrangement .

Applications

- Precursor in synthesis: 6-methyl-2-heptanone analogues can be used as materials for producing phyton or isophytol .

- Synthesis of 3,7-dimethyl-1-octen-3-ol: 3,7-dimethyl-1-octen-3-ol can be obtained by adding 6-methyl-2-heptanone to a vinyl magnesium halide . The vinyl magnesium halide is prepared from a vinyl halide such as vinyl chloride or vinyl bromide and metal magnesium in a solvent such as tetrahydrofuran or diethyl ether .

- Synthesis of 3,7,11-trimethyl-6-dodecen-1-yn-3-ol: 6,10-dimethyl-5-undecen-2-one can be ethynylated to form 3,7,11-trimethyl-6-dodecen-1-yn-3-ol, which has 15 carbon atoms and a carbon-carbon triple bond at the terminal . The ethynylation can be carried out by reacting 6,10-dimethyl-5-undecen-2-one with acetylene in the presence of a strong base at -30°C to 30°C for 1 to 20 hours .

- Volatile marker: 6-methyl-5-hepten-2-one is found in Atlantic salmon mucus and co-occurs with 1-octen-3-ol .

- Component of honey: 6-methyl-5-octen-2-one is one of four volatile compounds found in honey that had never been reported before as honey compounds .

作用机制

The mechanism by which 5-Octen-2-one, 6-methyl- exerts its effects involves interactions with olfactory receptors, leading to the perception of its characteristic aroma. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-Octen-2-one, 6-methyl- with three analogous ketones:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 5-Octen-2-one, 6-methyl- | 24199-46-0 | C₉H₁₆O | 140.2227 | Octen backbone, methyl at C6, ketone at C2 |

| 6-Methyl-5-hepten-2-one | 110-93-0 | C₈H₁₄O | 126.20 | Shorter chain (hepten vs. octen) |

| 5-Octen-2-one, 6-ethyl- | 51298-28-3 | C₁₀H₁₈O | 154.25 | Ethyl substitution at C6 (vs. methyl) |

| 5-Hepten-2-one,6-methyl-3-(2-propen-1-yl)- | 2633-95-6 | C₁₁H₁₈O | 166.26 | Allyl group at C3, extended carbon chain |

Key Observations :

- Substituent Effects : The ethyl group in 5-Octen-2-one, 6-ethyl- introduces steric hindrance, which may reduce reactivity at the ketone group compared to the methyl-substituted compound .

- Functional Group Addition : The allyl group in 5-Hepten-2-one,6-methyl-3-(2-propen-1-yl)- enhances conjugation, possibly stabilizing transition states in cycloaddition reactions .

Physical and Chemical Properties

Boiling Points and Volatility:

- 5-Octen-2-one, 6-methyl- : Predicted to have a moderate boiling point due to its molecular weight and unsaturated structure.

- 6-Methyl-5-hepten-2-one : Lower boiling point (estimated ~150–160°C) owing to reduced chain length and molecular weight .

- 5-Octen-2-one, 6-ethyl- : Higher boiling point (estimated ~180–190°C) due to increased molecular weight and branching .

Reactivity:

Notes

Data Limitations : While NIST provides reliable data for 5-Octen-2-one, 6-methyl- , analogs like the ethyl-substituted derivative lack comprehensive studies .

Biological Activity : Antiviral claims are based on structurally related compounds; direct testing of 5-Octen-2-one, 6-methyl- is needed .

Metabolomic Significance : The role of these ketones as biomarkers requires further validation in human or animal models .

生物活性

5-Octen-2-one, 6-methyl- (also known as 6-methyl-5-octen-2-one) is a volatile organic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 140.22 g/mol. It is commonly used in the flavor and fragrance industry due to its aromatic properties and has been studied for various biological effects, including antimicrobial and antioxidant activities.

Antimicrobial Properties

Research indicates that 5-Octen-2-one, 6-methyl- exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as a natural preservative in food products. The compound's mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of 5-Octen-2-one, 6-methyl-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Salmonella enterica | 0.75 mg/mL |

Antioxidant Activity

In addition to its antimicrobial properties, 5-Octen-2-one, 6-methyl- has shown promising antioxidant effects. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively reduces oxidative stress, which is linked to numerous chronic diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.3 |

| ABTS Radical Scavenging | 12.7 |

The biological activity of 5-Octen-2-one, 6-methyl- can be attributed to its interaction with cellular components. The compound is thought to bind to specific receptors or enzymes involved in oxidative stress pathways and microbial growth regulation. This interaction triggers a cascade of biochemical responses that enhance its antimicrobial and antioxidant effects.

Case Studies

- Food Preservation Study : A case study conducted on the use of 5-Octen-2-one, 6-methyl- as a food preservative demonstrated its efficacy in extending the shelf life of perishable products like meats and dairy. The study reported a significant reduction in microbial load when the compound was incorporated into packaging materials.

- Cosmetic Applications : Another study explored the incorporation of this compound into cosmetic formulations due to its antioxidant properties. Results indicated improved stability of the formulations and enhanced skin protection against oxidative damage.

准备方法

Condensation-Hydrogenation Method

This two-step approach involves aldol condensation followed by catalytic hydrogenation.

Step 1: Aldol Condensation

- 3-Methyl-2-pentenal

- Acetone

Catalyst : Sodium hydroxide (NaOH)

Solvent : n-Hexane

Reaction Conditions :

- Temperature: 80–100°C

- Pressure: Atmospheric

- Time: 3–5 hours

Mechanism :

The base-catalyzed condensation forms 6-methyl-5-octen-2-one via dehydration of the aldol adduct. Diacetone alcohol is often added as a co-solvent to improve yield.

Example Data (from CN113999096A) :

| Catalyst (NaOH) Concentration | Acetone Ratio | Yield (%) |

|---|---|---|

| 17 wt% | 2:1 (acetone:aldehyde) | 92.3 |

| 10 wt% | 1:1 | 88.5 |

| 23 wt% | 3:1 | 94.1 |

Step 2: Hydrogenation

Catalyst : Palladium on carbon (Pd/C, 5% loading)

Solvent : Ethanol

Reaction Conditions :

- Temperature: 50–60°C

- Hydrogen Pressure: 0.5–1.0 MPa

- Time: 2–4 hours

Outcome :

- Converts unsaturated intermediates to saturated ketones.

- Typical post-hydrogenation yield: 92–94% purity.

Grignard Reaction Pathway

This method, detailed in US20200283368A1, involves a Grignard reagent for C–C bond formation.

- 6-Methyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)oct-5-en-2-one

- Vinyl magnesium bromide

Steps :

- Grignard Addition :

- React with vinyl magnesium bromide in tetrahydrofuran (THF) at 0–5°C.

- Quench with NH₄Cl solution.

- Acetylation :

- Use acetic anhydride and triethylamine in toluene at 50°C.

- Rearrangement :

- Catalyze with bis(acetonitrile)dichloropalladium in THF at room temperature.

- Palladium catalyst loading: 0.05 mmol per 1 mmol substrate.

- Overall yield: >50% after purification.

Comparative Analysis of Methods

| Parameter | Condensation-Hydrogenation | Grignard Pathway |

|---|---|---|

| Catalyst Cost | Low (NaOH, Pd/C) | High (Pd catalysts) |

| Reaction Complexity | Moderate | High (multi-step) |

| Yield | 88–94% | ~50–81% (per step) |

| Scalability | Industrial-friendly | Limited by Pd availability |

Optimization Strategies

- Catalyst Recycling : Pd/C can be reused up to 3× with minimal activity loss.

- Solvent Selection : n-Hexane improves phase separation in condensation; THF enhances Grignard reactivity.

- Temperature Control : Lower temps (0–5°C) critical for minimizing side reactions in Grignard steps.

Industrial Applications

- Vitamin A Synthesis : Serves as a key intermediate in β-cyclogeranyllinalool production.

- Fragrance Industry : Used in floral and fruity scent formulations due to its ketone structure.

常见问题

Q. How can machine learning models improve the prediction of the compound’s environmental fate?

- Methodology : Train neural networks on datasets combining physicochemical properties (e.g., solubility, log P) and degradation half-lives. Validate models using leave-one-out cross-validation and external datasets from EPA or OECD reports. Address overfitting by incorporating regularization techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。